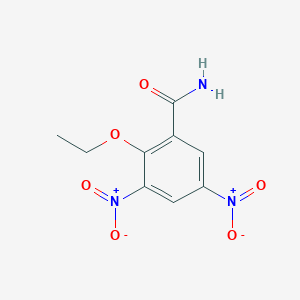

2-Ethoxy-3,5-dinitrobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O6 |

|---|---|

Molecular Weight |

255.18 g/mol |

IUPAC Name |

2-ethoxy-3,5-dinitrobenzamide |

InChI |

InChI=1S/C9H9N3O6/c1-2-18-8-6(9(10)13)3-5(11(14)15)4-7(8)12(16)17/h3-4H,2H2,1H3,(H2,10,13) |

InChI Key |

SRCADXNVJFRQNR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 3,5 Dinitrobenzamide and Analogues

Historical Perspectives on Dinitrobenzamide Synthesis

The synthesis of dinitrobenzamides is historically linked to the broader development of aromatic nitration and amide formation chemistries. Early methods relied on direct nitration of benzoic acid using strong acids like fuming nitric acid and concentrated sulfuric acid. These harsh conditions, while effective, often led to challenges in selectivity and purification. The formation of the amide bond was typically achieved through the conversion of the dinitrobenzoic acid to its more reactive acid chloride, which could then be treated with an appropriate amine. These foundational techniques, though refined over time, still form the basis of many modern synthetic routes.

Precursor Synthesis Strategies

The efficient synthesis of 2-ethoxy-3,5-dinitrobenzamide and its analogues is highly dependent on the strategic preparation of key precursors. These intermediates, primarily dinitrated aromatic rings and activated carboxylic acids, are formed through well-established nitration and esterification protocols.

Nitration Protocols for Aromatic Precursors

The introduction of two nitro groups onto an aromatic ring is a critical step in the synthesis of dinitrobenzamides. The traditional and most widely used method for electrophilic aromatic nitration involves a mixture of concentrated nitric acid and a stronger co-acid, such as sulfuric acid. This combination generates the highly reactive nitronium ion (NO₂⁺), which is the key electrophile in the substitution reaction. The conditions for these reactions, including temperature and reaction time, can be controlled to influence the degree and regioselectivity of nitration.

For example, 3,5-dinitrobenzoic acid can be synthesized from benzoic acid through nitration with nitric acid in the presence of concentrated sulfuric acid. Similarly, dinitration can be achieved starting from a mono-nitrated precursor like 3-nitrobenzoic acid, which can lead to high yields of the desired 3,5-dinitro product. More modern approaches to nitration aim to use milder and more selective reagents to avoid the harshness of mixed acids. These can include the use of nitrating agents like dinitro-5,5-dimethylhydantoin (DNDMH) or triflyl nitrate, which offer better functional group tolerance.

Table 1: Comparison of Aromatic Nitration Methods

| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Mixed Acid (HNO₃/H₂SO₄) | Concentrated acids, often at elevated temperatures | Cost-effective and powerful | Harsh, corrosive, poor regioselectivity for some substrates, significant waste production |

| N-Nitropyrazole Reagents | Lewis acid catalyst (e.g., Yb(OTf)₃), organic solvent, elevated temperature | Versatile, can achieve mono- or dinitration, recyclable pyrazole moiety | Requires synthesis of the nitrating agent, use of metal catalyst |

| Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) | Acetic anhydride in DCM, mild reflux | Efficient and safe, avoids concentrated acids, low cost | May have substrate limitations |

Esterification Routes to 3,5-Dinitrobenzoate (B1224709) Intermediates

The formation of 3,5-dinitrobenzoate esters is a key step for subsequent modifications or to act as precursors for amidation. The direct esterification of 3,5-dinitrobenzoic acid with an alcohol is often slow and reversible. A common approach to overcome this is to first convert the carboxylic acid to the more reactive 3,5-dinitrobenzoyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting acid chloride readily reacts with alcohols to form the corresponding esters.

Alternative esterification methods that avoid the formation of hazardous byproducts are also employed. One such method involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). Microwave-assisted esterification of 3,5-dinitrobenzoic acid directly with an alcohol in the presence of a catalytic amount of concentrated sulfuric acid offers a greener and faster alternative to traditional methods.

Direct and Indirect Amidation Reactions for Benzamide (B126) Formation

The final step in the synthesis of dinitrobenzamides is the formation of the amide bond. This can be achieved through various direct and indirect amidation strategies, including the use of hydrazide intermediates and modern coupling reactions.

Approaches Utilizing 3,5-Dinitrobenzohydrazide (B182385)

3,5-Dinitrobenzohydrazide is a versatile intermediate in the synthesis of various dinitrobenzamide analogues. It is typically prepared by the reaction of 3,5-dinitrobenzoyl chloride with hydrazine. This hydrazide can then be used in subsequent reactions to form more complex structures. For instance, it can be reacted with aldehydes to form hydrazones, which are a class of compounds with various biological activities. While not a direct route to simple benzamides, this pathway highlights the utility of the dinitrobenzoyl moiety in building diverse molecular scaffolds.

Coupling Reactions for N-Alkylated and N-Arylated 3,5-Dinitrobenzamides

The formation of N-substituted dinitrobenzamides can be achieved through various coupling reactions. For N-alkylation, a common method involves the reaction of 3,5-dinitrobenzoyl chloride with a primary or secondary amine. This is a straightforward nucleophilic acyl substitution reaction.

For the synthesis of N-arylated dinitrobenzamides, more sophisticated cross-coupling methods are often employed. The Chan-Lam coupling reaction, for example, allows for the N-arylation of amides using aryl boronic acids in the presence of a copper catalyst. Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to form C-N bonds between an aryl halide and an amide. These modern coupling reactions offer a high degree of functional group tolerance and are powerful tools for the synthesis of complex N-arylated benzamides. Nickel-catalyzed coupling reactions have also emerged as a viable method for the cross-coupling of aryl chlorides with alkylating agents.

Ethoxy Group Introduction Strategies in Dinitro Aromatic Systems

The introduction of an ethoxy group onto a dinitro-substituted aromatic ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The viability of this strategy relies on the strong electron-withdrawing nature of the two nitro groups (-NO₂). nih.govwikipedia.org These groups activate the aromatic ring towards attack by nucleophiles by stabilizing the formation of a negatively charged intermediate known as a Meisenheimer complex.

A common precursor for this reaction would be a 2-halo-3,5-dinitrobenzoic acid derivative, such as 2-chloro-3,5-dinitrobenzoic acid. The halogen atom serves as a suitable leaving group. The reaction proceeds by treating the halo-substituted precursor with a source of ethoxide ions, typically sodium ethoxide (NaOEt) dissolved in ethanol.

The general mechanism involves:

Nucleophilic Attack: The ethoxide ion (CH₃CH₂O⁻) attacks the carbon atom bearing the leaving group (e.g., chlorine). This is the rate-determining step.

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups.

Departure of Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion (e.g., Cl⁻), yielding the 2-ethoxy-3,5-dinitroaromatic system.

The presence of the carboxyl group on the precursor can influence the reaction, but the activating effect of the two nitro groups is the dominant factor facilitating the substitution.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and its synthetic intermediates. beilstein-journals.orgprismbiolab.com Key parameters that require careful control include temperature, solvent, and reactant stoichiometry. The conventional approach to optimization often involves varying one factor at a time (OFAT) to gauge its effect on the outcome. sigmaaldrich.com

Key Optimization Parameters:

Temperature: The SNAr reaction for ethoxy group introduction is often exothermic. The temperature must be controlled to prevent side reactions, such as the formation of undesired byproducts. The reaction may be initiated at a low temperature (e.g., 0-5 °C) and then allowed to proceed at room temperature or with gentle heating to ensure completion.

Solvent: For the ethoxylation step, ethanol is a convenient solvent as it can also serve as the source for the ethoxide nucleophile when a base like sodium is added. However, aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used as they effectively solvate the cation (e.g., Na⁺) and leave the nucleophile more reactive.

Reactant Stoichiometry: Using a slight excess of the sodium ethoxide can help drive the substitution reaction to completion. However, a large excess should be avoided as it can complicate the purification process.

Amidation Step: The conversion of the intermediate 2-Ethoxy-3,5-dinitrobenzoic acid to the final amide product typically involves activation of the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂). nih.gov This highly reactive intermediate is then treated with ammonia. Optimization here involves ensuring the complete removal of excess thionyl chloride before adding the ammonia source to prevent unwanted side reactions.

The following interactive table illustrates hypothetical optimization data for the ethoxylation of a 2-chloro-3,5-dinitroaromatic precursor.

| Entry | Solvent | Temperature (°C) | Ethoxide Equiv. | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | 25 | 1.1 | 12 | 75 |

| 2 | Ethanol | 50 | 1.1 | 4 | 82 |

| 3 | DMF | 25 | 1.1 | 6 | 88 |

| 4 | DMF | 25 | 1.5 | 6 | 91 |

| 5 | DMSO | 25 | 1.1 | 5 | 90 |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

Rigorous purification at each stage of the synthesis is essential for obtaining a final product of high purity. Different techniques are employed for the intermediates and the final benzamide.

Purification of Intermediates (e.g., 2-Ethoxy-3,5-dinitrobenzoic acid):

Work-up: After the SNAr reaction, the reaction mixture is typically poured into water or onto ice. oatext.com Acidification with a mineral acid (e.g., dilute HCl) is necessary to protonate the carboxylate salt, causing the carboxylic acid intermediate to precipitate out of the aqueous solution.

Filtration and Washing: The solid precipitate is collected by vacuum filtration. It is then washed with cold water to remove inorganic salts and other water-soluble impurities. oatext.com

Recrystallization: Further purification is achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture. This process removes impurities that have similar solubility characteristics.

Purification of the Final Product (this compound):

Quenching and Extraction: Following amidation, the reaction mixture is often quenched by carefully adding it to cold water. The crude product may precipitate or can be extracted into an organic solvent like ethyl acetate. The organic layer is then washed with water and brine to remove any remaining water-soluble impurities.

Column Chromatography: For high purity, column chromatography is a powerful technique. nih.gov The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. A gradient of solvents (e.g., hexane and ethyl acetate) is then passed through the column to separate the desired product from any remaining starting materials or byproducts.

Recrystallization: The final step is often recrystallization of the product obtained after chromatography. The choice of solvent is critical and is determined empirically to provide high recovery of pure crystalline material.

Structural Elucidation and Advanced Characterization of 2 Ethoxy 3,5 Dinitrobenzamide

Spectroscopic Analysis

Spectroscopic analysis provides a non-destructive window into the molecular structure of 2-Ethoxy-3,5-dinitrobenzamide. Techniques such as NMR and IR spectroscopy are powerful tools that probe the nuclear and vibrational states of the molecule, respectively, offering detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment. In this compound, the aromatic protons are expected to appear in the downfield region due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro groups. The protons of the ethoxy group and the amide group will have characteristic chemical shifts that confirm their presence and connectivity.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | --- | --- | --- |

| Aromatic-H | --- | --- | --- |

| O-CH₂-CH₃ | --- | Quartet (q) | 2H |

| NH₂ | --- | Broad Singlet (br s) | 2H |

| O-CH₂-CH₃ | --- | Triplet (t) | 3H |

| Note: Specific chemical shift values are dependent on the solvent and instrument parameters and are not publicly available at this time. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals reveal the nature of the carbon atoms (e.g., aromatic, aliphatic, carbonyl). The aromatic carbons will resonate at lower field, while the aliphatic carbons of the ethoxy group will appear at a higher field. The carbonyl carbon of the amide group will have a characteristic downfield chemical shift.

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Amide) | --- |

| Aromatic C-NO₂ | --- |

| Aromatic C-NO₂ | --- |

| Aromatic C-H | --- |

| Aromatic C-H | --- |

| Aromatic C-OEt | --- |

| O-CH₂-CH₃ | --- |

| O-CH₂-CH₃ | --- |

| Note: Specific chemical shift values are dependent on the solvent and instrument parameters and are not publicly available at this time. |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and their spatial relationships.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling between adjacent protons, for instance, confirming the ethyl group by showing a correlation between the -CH₂- and -CH₃ protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC establishes long-range (2-3 bond) correlations between protons and carbons. This is vital for confirming the placement of the ethoxy group and the amide group on the aromatic ring by observing correlations between the ethoxy protons and the aromatic carbons, and between the aromatic protons and the carbonyl carbon.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationships between the ethoxy group protons and the adjacent aromatic proton.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amide, the C=O stretch of the amide, the aromatic C-H and C=C stretches, the asymmetric and symmetric stretches of the nitro (NO₂) groups, and the C-O stretch of the ethoxy group.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | N-H Stretch | 3400-3200 |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Aliphatic C-H | C-H Stretch | 3000-2850 |

| Amide (C=O) | C=O Stretch | ~1680 |

| Aromatic C=C | C=C Stretch | 1600-1450 |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1500 |

| Nitro (NO₂) | Symmetric Stretch | 1350-1300 |

| Ether (C-O) | C-O Stretch | 1250-1050 |

| Note: Specific wavenumber values can vary based on the sample preparation and instrument. |

Raman Spectroscopy for Vibrational Mode Analysis

The vibrational modes of the nitro groups are particularly prominent in the Raman spectrum. Aromatic nitro compounds typically exhibit strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the NO₂ group. core.ac.uk The symmetric stretching vibration (νs(NO₂)) is expected in the range of 1370-1320 cm⁻¹, while the asymmetric stretch (νas(NO₂)) appears at higher wavenumbers, generally between 1570-1485 cm⁻¹. core.ac.uk Other characteristic vibrations include the NO₂ scissoring, wagging, and rocking modes, which appear at lower frequencies. The C–N stretching vibration for aromatic nitro compounds is also a key diagnostic peak. core.ac.uk

The ethoxy group contributes vibrations from the C–O–C linkage and the alkyl chain. The C–O–C asymmetric and symmetric stretching vibrations are expected in the 1250-1000 cm⁻¹ region. orientjchem.org The various C–H stretching and bending modes of the methyl and methylene (B1212753) groups will also be present.

The benzamide (B126) moiety will show characteristic peaks for the C=O stretching, N–H stretching, and C–N stretching vibrations. The aromatic ring itself will produce several bands corresponding to C=C stretching within the ring (typically 1640–1250 cm⁻¹) and C–H in-plane and out-of-plane bending vibrations. orientjchem.org

A summary of the expected key vibrational modes for this compound is provided in the table below.

Table 1: Predicted Raman Vibrational Modes for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3350 / ~3180 | Asymmetric / Symmetric N–H Stretch | Amide (–CONH₂) |

| ~3100 - 3000 | Aromatic C–H Stretch | Benzene (B151609) Ring |

| ~2980 / ~2870 | Asymmetric / Symmetric C–H Stretch | Ethoxy (–CH₂, –CH₃) |

| ~1680 | C=O Stretch (Amide I) | Amide (–CONH₂) |

| ~1620 | N–H Bending (Amide II) | Amide (–CONH₂) |

| ~1600 - 1450 | Aromatic C=C Stretch | Benzene Ring |

| ~1550 | Asymmetric NO₂ Stretch | Nitro (–NO₂) |

| ~1350 | Symmetric NO₂ Stretch | Nitro (–NO₂) |

| ~1250 | Asymmetric C–O–C Stretch | Ether (–O–C₂H₅) |

| ~1050 | Symmetric C–O–C Stretch | Ether (–O–C₂H₅) |

| ~870 | C–N Stretch | Nitroaromatic (Ar–NO₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Transparency

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For nitroaromatic compounds like this compound, the UV-Vis spectrum is typically characterized by transitions involving the aromatic π system and the nitro groups. aip.orgaip.org The presence of strong electron-withdrawing nitro groups and an electron-donating ethoxy group on the benzene ring significantly influences the electronic structure and, consequently, the absorption spectrum.

The primary electronic transitions observed in such molecules are π→π* and n→π*.

π→π Transitions:* These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The presence of substituents modifies the energy of these transitions.

n→π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the nitro or ethoxy groups, or the nitrogen of the amide) to a π* antibonding orbital of the aromatic ring or the nitro group. In nitroaromatics, n→π* transitions associated with the nitro group are common. rsc.org

The combination of electron-donating (–OCH₂CH₃, –NH₂) and strong electron-withdrawing (–NO₂) groups can lead to the formation of intramolecular charge-transfer (CT) complexes, which may give rise to distinct CT bands in the spectrum. rsc.org These CT transitions involve the transfer of electron density from the donor-substituted part of the molecule to the acceptor-substituted part upon electronic excitation. aip.org The optical transparency of the compound is determined by the wavelength range in which it does not absorb light. For many nitroaromatics, significant absorption occurs in the UV region, with the tail of the absorption sometimes extending into the visible region, potentially imparting a pale yellow color.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~230-260 | High | π→π | Substituted Benzene Ring |

| ~280-320 | Moderate | π→π / CT | Nitroaromatic System |

| ~340-380 | Low | n→π* | Nitro Group (–NO₂) |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. The molecular formula for this compound is C₉H₉N₃O₅. HR-MS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

Table 3: Exact Mass Determination of this compound

| Parameter | Value |

| Molecular Formula | C₉H₉N₃O₅ |

| Nominal Mass | 255 u |

| Monoisotopic (Exact) Mass | 255.05422 Da |

| Calculated m/z for [M+H]⁺ | 256.06199 Da |

| Calculated m/z for [M+Na]⁺ | 278.04394 Da |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a roadmap of the molecule's structure. tutorchase.com For this compound, several fragmentation pathways can be predicted based on the functional groups present. libretexts.orgresearchgate.net

Key fragmentation processes would likely include:

Loss of the ethoxy group: Cleavage of the C–O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty-type rearrangement.

Loss of nitro groups: The loss of NO₂ (46 Da) or NO (30 Da) is a characteristic fragmentation for nitroaromatic compounds.

Amide fragmentation: Cleavage of the C–N bond in the amide can lead to the formation of a benzoyl-type cation or the loss of the amide group.

Cleavage of the aromatic ring: At higher energies, the stable aromatic ring can also fragment.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

| 255 | [C₉H₉N₃O₅]⁺ | Molecular Ion (M⁺) |

| 227 | [C₇H₅N₃O₄]⁺ | Ethylene (C₂H₄) |

| 210 | [C₉H₈N₂O₄]⁺ | •OH + •NO |

| 209 | [C₉H₉N₂O₃]⁺ | Nitro group (•NO₂) |

| 181 | [C₇H₃N₂O₄]⁺ | Ethoxy radical (•OC₂H₅) and H |

| 163 | [C₇H₃N₂O₃]⁺ | •OC₂H₅ and H₂O |

| 135 | [C₇H₅NO₂]⁺ | Two •NO₂ radicals |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample and then provides mass spectra for each component, allowing for their identification and quantification. innovareacademics.in It is an ideal method for assessing the purity of a synthesized sample of this compound and identifying any volatile impurities from the synthesis or workup process. soton.ac.uk

In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected.

A pure sample of this compound would ideally show a single, sharp peak in the gas chromatogram at a characteristic retention time. The mass spectrum corresponding to this peak would match the molecular ion and fragmentation pattern discussed previously. Any additional peaks would indicate the presence of impurities, such as residual solvents, starting materials, or by-products.

Table 5: Hypothetical GC-MS Data for a this compound Sample

| Retention Time (min) | Area (%) | Identification | Key m/z Fragments |

| 2.54 | 0.15 | Ethanol (Solvent) | 46, 45, 31 |

| 15.82 | 99.5 | This compound | 255, 227, 209, 181 |

| 17.11 | 0.35 | Unidentified By-product | 271, 225 |

Crystallographic Analysis

Table 6: Plausible Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~10.5 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~1035 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.62 |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation and Crystal System Determination

For instance, a study on the related compound, N-ethyl-3,5-dinitrobenzamide, revealed that it crystallizes in the triclinic space group Pī. nih.gov The analysis provided precise unit cell dimensions: a = 4.854(1) Å, b = 10.488(2) Å, c = 10.851(2) Å, with angles α = 101.49(3)°, β = 97.84(3)°, and γ = 95.25(3)°. nih.gov The study also determined the dihedral angle between the amide group and the benzene ring to be 31.24(14)°. nih.gov Had SC-XRD data been available for this compound, it would have provided similar foundational data, including its crystal system, space group, and the precise spatial arrangement of its ethoxy, nitro, and benzamide functional groups.

A hypothetical data table for this compound, based on the type of information obtained from SC-XRD studies of similar compounds, is presented below.

| Parameter | Hypothetical Value for this compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 15.5 |

| α (°) | 90 |

| β (°) | 95 |

| γ (°) | 90 |

| Volume (ų) | 1389 |

| Z | 4 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules within a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds and π-π stacking. These interactions are crucial in determining the stability and physical properties of the crystalline material.

In the crystal structure of N-ethyl-3,5-dinitrobenzamide, molecules are linked by N—H⋯O hydrogen bonds, forming one-dimensional chains. nih.gov Similarly, studies on other dinitrobenzamide derivatives have detailed the role of hydrogen bonding and other weak interactions in stabilizing the crystal packing. ugr.es For this compound, one would expect to observe hydrogen bonds involving the amide group (N-H as a donor and C=O as an acceptor) and potentially weak C-H⋯O interactions involving the ethoxy group and nitro groups. Furthermore, the electron-deficient dinitrophenyl ring could participate in π-π stacking interactions with adjacent rings.

A hypothetical table of intermolecular interactions for this compound is provided below.

| Interaction Type | Donor | Acceptor | Distance (Å) | **Angle (°) |

| N-H···O | N(H) of amide | O of nitro group | 2.9 | 170 |

| C-H···O | C-H of ethoxy | O of amide | 3.2 | 150 |

| π-π stacking | Benzene ring | Benzene ring | 3.5 (centroid-centroid) | - |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

For example, Hirshfeld surface analysis of other complex organic molecules reveals the percentage contributions of various intermolecular contacts, such as H···H, O···H, and C···H interactions. acs.org For this compound, this analysis would quantify the relative importance of hydrogen bonds, van der Waals forces, and other close contacts. The presence of nitro groups would likely result in a significant percentage of O···H contacts.

A hypothetical summary of Hirshfeld surface analysis for this compound is shown in the table below.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 45.0 |

| O···H/H···O | 35.5 |

| C···H/H···C | 10.2 |

| C···C | 3.8 |

| N···H/H···N | 2.5 |

| Other | 3.0 |

Powder X-ray Diffraction (PXRD) for Bulk Material Crystallinity

Powder X-ray diffraction (PXRD) is used to analyze the crystallinity of a bulk sample. The technique provides a diffraction pattern, which is a fingerprint of the crystalline phases present in the material. While SC-XRD is performed on a single crystal, PXRD confirms that the bulk material has the same crystalline form.

A simulated PXRD pattern can be generated from single-crystal data and compared with the experimental pattern of a synthesized bulk sample to confirm its phase purity. acs.org For this compound, a PXRD analysis would yield a pattern of diffraction peaks at specific 2θ angles, confirming its crystalline nature and providing a reference for quality control.

A hypothetical table of the most intense PXRD peaks for this compound is presented below.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 85 |

| 21.0 | 4.23 | 70 |

| 25.8 | 3.45 | 95 |

| 28.5 | 3.13 | 60 |

Elemental Analysis (CHN) for Stoichiometry Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound.

For this compound, with a molecular formula of C₉H₉N₃O₅, the theoretical elemental composition can be calculated. An experimental CHN analysis would be performed to ensure that the synthesized compound has the correct stoichiometry.

The theoretical and hypothetical experimental values for this compound are shown in the table below.

| Element | Theoretical % | Hypothetical Experimental % |

| Carbon (C) | 42.69 | 42.65 |

| Hydrogen (H) | 3.58 | 3.61 |

| Nitrogen (N) | 16.59 | 16.55 |

Reaction Mechanisms and Chemical Reactivity of 2 Ethoxy 3,5 Dinitrobenzamide Systems

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly electron-poor aromatic compounds. wikipedia.orgnumberanalytics.com In the context of 2-Ethoxy-3,5-dinitrobenzamide and related systems, the ethoxy group can act as a leaving group, being displaced by a potent nucleophile. This reaction does not follow the SN1 or SN2 mechanisms common in aliphatic chemistry due to the high energy of the aryl cation intermediate and the steric hindrance of the aromatic ring. wikipedia.org Instead, it proceeds via a characteristic addition-elimination mechanism. pressbooks.pubmasterorganicchemistry.com

The SNAr mechanism is a two-step process: pressbooks.pubiscnagpur.ac.in

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). mdpi.com This step is typically the rate-determining step of the reaction. wikipedia.orgiscnagpur.ac.in The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex (or σ-complex). wikipedia.orgnumberanalytics.comresearchgate.net

Elimination of the Leaving Group: In the second, faster step, the leaving group (in this case, the ethoxide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. pressbooks.pub

The reaction can be influenced by factors such as the nature of the solvent, the nucleophile, the leaving group, and the presence of catalysts. researchgate.netgoogle.com For instance, computational studies on similar dinitropyridine systems with amine nucleophiles have modeled both uncatalyzed and base-catalyzed pathways, showing that a catalyst can significantly lower the activation energy barrier for the decomposition of the Meisenheimer complex. researchgate.net

The stability and reactivity of the Meisenheimer complex are central to the kinetics of the SNAr reaction. numberanalytics.com Kinetic studies on the formation and decomposition of these intermediates are often performed using techniques like stopped-flow spectroscopy to measure the rates of these fast reactions. rsc.org

The reaction can be described by the following rate constants:

k1 : The rate constant for the forward reaction (nucleophilic attack and formation of the Meisenheimer complex).

k-1 : The rate constant for the reverse reaction (decomposition of the complex back to reactants).

k2 : The rate constant for the forward decomposition of the complex to form the product.

Table 1: Illustrative Kinetic Parameters for Meisenheimer Complex Reactions (Note: Data is for analogous systems, not this compound itself, and serves to illustrate typical kinetic behavior.)

| Aromatic Substrate | Nucleophile | Solvent | Reaction Studied | Kinetic Findings | Reference |

| 1,3,5-Trinitrobenzene | OH⁻ | Micellar DTABr | Formation & Dissociation | Rate constants for formation, spontaneous dissociation, and acid-catalyzed dissociation were measured. | rsc.org |

| 2,4-Dinitro-5-methoxythiophene | MeO⁻/MeOH | Methanol (B129727) | Formation & Decomposition | pH-rate profiles allowed determination of rate coefficients for nucleophilic attack and complex decomposition. | researchgate.net |

| 2-Chloro-3,5-dinitropyridine | Substituted Anilines | Methanol | Aminodechlorination | The reaction follows an SNAr mechanism with the first step being rate-determining. | researchgate.net |

The presence of multiple nitro groups is crucial for the feasibility of the SNAr reaction on an aromatic ring. pressbooks.pubnumberanalytics.com Nitro groups are powerful electron-withdrawing groups, acting through both inductive and resonance effects. numberanalytics.com This strong electron withdrawal has two primary consequences:

Increased Electrophilicity: The nitro groups pull electron density from the aromatic ring, making it electron-deficient (electrophilic) and thus more susceptible to attack by a nucleophile. mdpi.com

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized onto the oxygen atoms of the ortho and para nitro groups through resonance. wikipedia.orgpressbooks.pub This stabilization lowers the activation energy of the first, rate-determining step, thereby accelerating the reaction. numberanalytics.comiscnagpur.ac.in

The more electron-withdrawing groups present, particularly at the ortho and para positions relative to the leaving group, the faster the reaction proceeds. pressbooks.pub In this compound, the two nitro groups are positioned meta to each other but are ortho and para to the ethoxy leaving group, providing significant activation and stabilization for the SNAr reaction at the C-2 position.

Stereochemistry can become a factor in SNAr reactions under specific circumstances. The initial nucleophilic attack changes the hybridization of the ipso-carbon from sp² (trigonal planar) to sp³ (tetrahedral) in the Meisenheimer complex. libretexts.org

If the aromatic substrate or the attacking nucleophile is chiral, the reaction can proceed through diastereomeric transition states, potentially leading to kinetic resolution or the formation of a diastereomeric mixture of intermediates. Although the final aromatic product is planar, the stereochemistry can influence the reaction rates.

Furthermore, if the nucleophilic attack creates a new stereocenter that is retained in the final product (which is not the case in a simple substitution of an ethoxy group), the stereochemical outcome would depend on the relative steric hindrance of the two faces of the aromatic ring. In uncatalyzed reactions, attack from either face is often equally likely, leading to a racemic mixture if a new stereocenter is formed. libretexts.org However, significant steric hindrance, as seen in molecules like camphor, can lead to a preference for attack from the less hindered side. libretexts.org

Hydrolytic Cleavage Reactions of Amide and Ether Linkages

The this compound molecule contains two linkages susceptible to hydrolysis: the amide bond and the ether bond.

Amide Hydrolysis: The benzamide (B126) functional group can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitro-2-ethoxybenzoic acid and ammonia. The strong electron-withdrawing effect of the dinitro-substituted ring is expected to make the carbonyl carbon of the amide more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, potentially facilitating hydrolysis compared to non-activated amides.

Ether Hydrolysis: Cleavage of the ether linkage (C-O bond) is generally more difficult and typically requires harsh conditions, such as strong acids (e.g., HBr or HI). The SNAr pathway described above represents a form of ether cleavage by a nucleophile other than water. Hydrolytic cleavage under basic conditions to form a phenol (B47542) is essentially an SNAr reaction with hydroxide as the nucleophile. For instance, 1-chloro-2,4-dinitrobenzene (B32670) reacts with base to form 2,4-dinitrophenol. rsc.org Similar reactivity would be expected for this compound, where hydroxide could displace the ethoxide ion to form 2-hydroxy-3,5-dinitrobenzamide.

Reduction of Nitro Groups to Amino Functionalities

The reduction of aromatic nitro groups to primary amino groups is a fundamental transformation in organic synthesis. commonorganicchemistry.com For this compound, both nitro groups can be reduced to form 2-Ethoxy-3,5-diaminobenzamide. This transformation dramatically alters the electronic properties of the molecule, converting the electron-withdrawing nitro groups into electron-donating amino groups.

Several methods are available for this reduction, with the choice of reagent depending on the presence of other sensitive functional groups. commonorganicchemistry.com

Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com However, Pd/C can sometimes lead to dehalogenation if halogens are present. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or metals like iron (Fe) or zinc (Zn) in acidic media (e.g., acetic acid or HCl), are effective for reducing nitro groups. commonorganicchemistry.com SnCl₂ is considered a mild reagent that can be used in the presence of other reducible groups. commonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium or ammonium (B1175870) sulfides (the Zinin reduction) can also be used. sciencemadness.org This method can sometimes allow for the selective reduction of one nitro group in a polynitrated compound. For example, 3,5-dinitrobenzyl alcohol can be partially reduced to 3-amino-5-nitrobenzyl alcohol using sodium sulfide hydrate. acs.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Conditions | Notes | Reference(s) |

| H₂ / Pd/C | Catalytic | Highly efficient; may also reduce other functional groups. | commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic | Useful when avoiding dehalogenation of aryl halides. | commonorganicchemistry.com |

| Fe / HCl or CH₃COOH | Stoichiometric | Classic, cost-effective method. | commonorganicchemistry.com |

| Zn / HCl or CH₃COOH | Stoichiometric | Mild method. | commonorganicchemistry.com |

| SnCl₂ / HCl | Stoichiometric | Mild conditions, good for substrates with other reducible groups. | commonorganicchemistry.com |

| Na₂S / H₂O or EtOH | Stoichiometric (Zinin Reduction) | Can offer selectivity in some polynitroarenes. | commonorganicchemistry.comsciencemadness.orgacs.org |

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is significantly deactivated towards electrophilic substitution reactions. This is a direct consequence of the powerful electron-withdrawing nature of the two nitro groups (-NO2) and, to a lesser extent, the benzamide group (-CONH2). These groups decrease the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles.

The ethoxy group (-OCH2CH3) at the 2-position is an activating group and an ortho-, para-director. However, its activating effect is largely overshadowed by the deactivating effects of the two nitro groups and the amide functionality. In theory, if an electrophilic substitution reaction were to occur, the directing effects of the existing substituents would guide the incoming electrophile. The ethoxy group directs ortho and para. The para position (position 5) is already occupied by a nitro group. The other ortho position (position 3) is also occupied by a nitro group. The nitro and amide groups are meta-directors. The positions meta to the nitro groups and the amide group are already substituted.

Given the heavy deactivation of the ring, forcing conditions, such as high temperatures and strong Lewis acid catalysts, would likely be required to induce any electrophilic substitution. However, such conditions might also lead to degradation of the molecule. The presence of the nitro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, a more likely reaction pathway for this class of compounds.

Solvent Effects on Reaction Kinetics and Thermodynamics

For instance, in a hypothetical nucleophilic aromatic substitution reaction involving this compound, the rate would likely be enhanced in polar aprotic solvents like DMSO, DMF, or acetonitrile (B52724). These solvents can solvate the cation of the nucleophile while leaving the anion relatively free and more reactive.

Without specific experimental data, a quantitative analysis is not possible.

Catalytic Transformations Involving this compound

Detailed research on catalytic transformations specifically involving this compound is not prevalent in the available literature. However, a prominent and expected catalytic transformation for a dinitroaromatic compound is the catalytic hydrogenation of the nitro groups to form the corresponding diamine.

This reduction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel, under an atmosphere of hydrogen gas. The reaction would proceed in a stepwise manner, potentially allowing for the selective reduction of one nitro group over the other under carefully controlled conditions.

The resulting 2-ethoxy-3,5-diaminobenzamide would be a significantly different molecule in terms of its chemical reactivity. The amino groups are strong activating groups and ortho-, para-directors, making the aromatic ring much more susceptible to electrophilic substitution reactions. This diamine could serve as a versatile intermediate for the synthesis of various other compounds, such as heterocyclic systems.

Other potential catalytic transformations could involve cross-coupling reactions, such as Suzuki or Heck reactions, if the aromatic ring were to be functionalized with a suitable leaving group, for example, by replacing a nitro group via nucleophilic aromatic substitution with a halide.

Computational and Theoretical Investigations of 2 Ethoxy 3,5 Dinitrobenzamide

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to the theoretical study of molecules. For a compound like 2-Ethoxy-3,5-dinitrobenzamide, these methods can predict a wide range of properties, from its stable three-dimensional shape to its thermodynamic stability and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying polyatomic molecules like this compound. The primary application of DFT in this context is geometry optimization. This process computationally determines the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

These calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), which together define the level of theory. The electronic structure, which describes the distribution of electrons within the molecule, is also obtained from these calculations, forming the basis for further analysis of molecular properties.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C-C (Aromatic) | ~1.39 Å |

| Bond Length | C-N (Nitro Group) | ~1.47 Å |

| Bond Length | C-O (Ethoxy) | ~1.36 Å |

| Bond Length | C=O (Amide) | ~1.24 Å |

| Bond Angle | C-N-O (Nitro Group) | ~118° |

| Bond Angle | C-C-C (Aromatic Ring) | ~120° |

| Dihedral Angle | C-C-O-C (Ethoxy) | Variable |

Quantum mechanical calculations are crucial for exploring the reactivity of this compound and the mechanisms of reactions it may undergo. By modeling a chemical reaction, it is possible to identify the transition state—the highest energy point along the reaction pathway that connects reactants and products.

The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. Methods like DFT can be used to locate the geometry of the transition state and calculate its energy. This information is invaluable for understanding reaction kinetics and predicting how the molecule might behave in different chemical environments, for instance, in nucleophilic aromatic substitution reactions common for dinitro-aromatic compounds.

From a single set of DFT frequency calculations, several key thermodynamic parameters can be determined for this compound. These properties, including Gibbs free energy (G), enthalpy (H), and entropy (S), are essential for predicting the spontaneity and energy changes of chemical reactions under specific conditions. For example, the calculated enthalpy of formation provides a measure of the molecule's intrinsic stability. These parameters are typically calculated at a standard temperature and pressure (e.g., 298.15 K and 1 atm).

| Thermodynamic Parameter | Symbol | Illustrative Value |

|---|---|---|

| Enthalpy | H | Value in Hartrees/particle |

| Gibbs Free Energy | G | Value in Hartrees/particle |

| Entropy | S | Value in cal/mol-K |

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.

The spatial distribution of these orbitals in this compound would indicate the likely sites for electrophilic and nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates that the molecule is more easily excitable and more reactive.

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.0 | Electron-donating ability |

| LUMO Energy | -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 | Chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by translating it into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis is particularly useful for quantifying intramolecular and intermolecular interactions.

This method examines all possible interactions between filled (donor) and empty (acceptor) orbitals and estimates their energetic significance using second-order perturbation theory. This can reveal hyperconjugative effects and charge transfer interactions that contribute to the molecule's stability. For instance, it can quantify the delocalization of electron density from the oxygen lone pairs of the ethoxy group or the nitrogen lone pairs of the amide group into the aromatic ring or nitro groups, providing insight into the electronic communication within the molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) of Ethoxy | π(C-C) of Ring | ~20-30 |

| π(C-C) of Ring | π(N-O) of Nitro | ~10-15 |

| LP(N) of Amide | σ*(C-C) of Ring | ~5-10 |

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method for assigning a partial charge to each atom in a molecule, based on the calculated quantum mechanical wavefunction. The distribution of atomic charges is fundamental to understanding a molecule's chemical behavior, as it influences properties like the dipole moment, polarizability, and electrostatic potential.

For this compound, Mulliken charge analysis would reveal the electron-withdrawing effects of the two nitro groups and the carbonyl group, as well as the electron-donating nature of the ethoxy group. The analysis would likely show significant negative charges on the oxygen and nitrogen atoms and positive charges on the carbon atoms attached to them. This charge distribution map helps identify the most electrophilic (positive) and nucleophilic (negative) sites in the molecule, offering predictions about its reactivity and intermolecular interactions.

Table 5: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound Note: The following charges are illustrative of the output from a Mulliken population analysis. Known issues with this method include strong dependence on the basis set used. Specific calculated values for this molecule were not found.

| Atom | Illustrative Mulliken Charge (a.u.) |

|---|---|

| O (Carbonyl) | -0.55 |

| O (Nitro) | -0.45 |

| N (Nitro) | +0.60 |

| C (Carbonyl) | +0.50 |

| H (Amide) | +0.30 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. bohrium.comresearchgate.net The MEP map is generated by calculating the electrostatic potential at the surface of the molecule, with different potential values represented by a color spectrum.

For this compound, the MEP map would reveal distinct regions of positive, negative, and neutral potential.

Negative Regions (Red/Yellow): These areas are characterized by an excess of electrons and are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the carbonyl group (C=O) in the benzamide (B126) moiety and the two nitro groups (-NO2). The oxygen of the ethoxy group (-OCH2CH3) would also exhibit a negative potential. These sites are indicative of lone pairs of electrons and represent the most likely points for hydrogen bonding and interactions with electrophiles. researchgate.netacs.org

Positive Regions (Blue): These regions are electron-deficient and are the sites for nucleophilic attack. The hydrogen atoms of the amide group (-NH2) and the hydrogen atoms attached to the aromatic ring are expected to be the most positive regions. bohrium.com This high positive potential is due to the strong electron-withdrawing effects of the adjacent nitro and carbonyl groups.

Neutral Regions (Green): These areas, typically found over the carbon skeleton of the benzene (B151609) ring and the ethyl group, represent regions of near-neutral electrostatic potential.

The MEP analysis is crucial for understanding the chemical reactivity and intermolecular interactions of the molecule. researchgate.net The distinct positive and negative zones highlight the molecule's potential for forming strong intermolecular interactions, such as hydrogen bonds, which influence its crystal packing and physical properties.

| Molecular Region | Functional Group | Predicted Electrostatic Potential | Inferred Reactivity |

|---|---|---|---|

| Amide Hydrogens | -NH₂ | Highly Positive (Blue) | Site for Nucleophilic Attack / H-bond Donor |

| Carbonyl Oxygen | C=O | Highly Negative (Red) | Site for Electrophilic Attack / H-bond Acceptor |

| Nitro Group Oxygens | -NO₂ | Highly Negative (Red) | Site for Electrophilic Attack / H-bond Acceptor |

| Ethoxy Oxygen | -O-CH₂CH₃ | Negative (Yellow/Red) | Site for Electrophilic Attack / H-bond Acceptor |

| Aromatic Ring Hydrogens | Ar-H | Positive (Blue/Green) | Weakly Electrophilic Site |

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, NMR Chemical Shifts)scielo.br

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.netresearchgate.net

Vibrational Frequencies (FT-IR and Raman)

Theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of molecular motion. These calculated frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. For this compound, key vibrational modes would include the stretching and bending of its various functional groups. DFT calculations, often with a scaling factor to account for anharmonicity and basis set limitations, can produce a theoretical spectrum that aids in the assignment of experimental peaks. researchgate.net

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

| Carbonyl (C=O) | Stretching (Amide I) | 1650 - 1690 |

| Amide (N-H) | Bending (Amide II) | 1590 - 1650 |

| Nitro (N-O) | Asymmetric Stretching | 1520 - 1570 |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 |

| Nitro (N-O) | Symmetric Stretching | 1330 - 1370 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1270 |

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic nuclear magnetic shielding constants, which are then converted to chemical shifts (δ) by referencing a standard compound like tetramethylsilane (B1202638) (TMS). scielo.br

¹H NMR: Predictions for this compound would show distinct signals for the different types of protons. The amide protons (-NH₂) would appear significantly downfield. The aromatic protons would also be downfield due to the deshielding effects of the nitro groups. The methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethoxy group would appear more upfield. oregonstate.educhemistrysteps.com

¹³C NMR: The carbon spectrum would also show a wide range of chemical shifts. The carbonyl carbon of the amide would be the most downfield signal. The aromatic carbons directly attached to the nitro groups would also be significantly deshielded, while the carbon attached to the ethoxy group would be influenced by the oxygen's shielding effect. The aliphatic carbons of the ethoxy group would have the most upfield signals. ucl.ac.uk

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic H (H-4, H-6) | 8.5 - 9.0 |

| Amide H (-NH₂) | 7.5 - 8.5 (broad) | |

| Ethoxy H (-OCH₂) | 4.2 - 4.6 | |

| Ethoxy H (-CH₃) | 1.4 - 1.6 | |

| ¹³C | Carbonyl C (C=O) | 165 - 170 |

| Aromatic C (C-2, C-NO₂) | 140 - 155 | |

| Aromatic C (C-1) | 135 - 145 | |

| Aromatic C (C-4, C-6) | 120 - 130 | |

| Ethoxy C (-OCH₂) | 65 - 75 | |

| Ethoxy C (-CH₃) | 14 - 16 |

Computational Software and Basis Set Selection in Dinitroaromatic Studies

The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. Studies on dinitroaromatic compounds require careful selection to properly account for the electronic effects of the nitro groups.

Computational Software: The Gaussian suite of programs is one of the most widely utilized software packages for these types of quantum chemical calculations. scielo.brgaussian.com Other programs like ORCA and GAMESS are also employed.

Density Functional Theory (DFT): DFT is the most common method for studying medium to large organic molecules due to its favorable balance of computational cost and accuracy. nih.gov Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a density functional, are particularly popular. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a workhorse in the field, though other functionals like B3PW91, M06-2X, or ωB97X-D may also be used depending on the specific properties being investigated. acs.orgresearchgate.net

Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals.

Pople-style basis sets: Sets like 6-31G(d,p) or 6-311G(d,p) are commonly used. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the correct geometry and electronic distribution in molecules with heteroatoms and polar bonds. researchgate.net

Ahlrichs basis sets: The def2 series, such as def2-SVP, def2-TZVP, and def2-QZVP, are also highly recommended for DFT calculations, often providing more reliable results than older Pople sets. nih.govgoogle.com

Diffuse Functions: For systems with lone pairs, anions, or for calculating properties like electron affinity, the addition of diffuse functions is crucial. These are denoted by a "+" or "++" in Pople sets (e.g., 6-311++G(d,p)) or "aug-" in Dunning-style sets (e.g., aug-cc-pVDZ). scielo.brgaussian.com Diffuse functions provide more flexibility for electrons that are far from the nucleus.

The choice represents a trade-off between accuracy and computational expense. While larger basis sets like def2-TZVP or 6-311++G(d,p) provide higher accuracy, they also demand significantly more computational resources than smaller sets like 6-31G(d,p). google.com

| Category | Examples | Purpose/Rationale |

|---|---|---|

| Software | Gaussian, ORCA, GAMESS | Platforms for performing quantum chemical calculations. scielo.brgaussian.com |

| Method/Functional | DFT (B3LYP, B3PW91, M06-2X) | Provides a good balance of accuracy and cost for geometry optimization, frequency calculations, and electronic properties. acs.orgresearchgate.net |

| Basis Set | Pople: 6-31G(d,p), 6-311G(d,p) | Widely used standard for organic molecules. Polarization functions (d,p) are critical. reddit.com |

| Ahlrichs: def2-SVP, def2-TZVP | Modern, well-balanced basis sets recommended for DFT calculations. nih.govgoogle.com | |

| Diffuse Functions (+, aug-) | Important for accurately describing lone pairs, anions, and excited states. gaussian.com |

Synthesis and Characterization of 2 Ethoxy 3,5 Dinitrobenzamide Derivatives and Analogues

Design Principles for New Chemical Entities

The design of new derivatives based on the 3,5-dinitrobenzamide (B1662146) scaffold is primarily guided by structure-activity relationship (SAR) studies. The fundamental principle involves making systematic chemical alterations to the parent molecule and evaluating the impact of these changes on its chemical or biological properties. A key strategy is the introduction of diverse functional groups and structural motifs to probe interactions with biological targets.

For instance, in the development of related 3,5-dinitrobenzamide analogues, a common approach is to introduce various substituted alkylphenyl or fused ring moieties to the amide nitrogen. This strategy aims to explore the steric and electronic requirements of the target's binding pocket. The data gathered from these modifications, such as reaction yields and spectroscopic characteristics, helps in building a comprehensive SAR model. This model then informs the rational design of next-generation compounds with potentially enhanced characteristics.

Synthesis of N-Substituted 2-Ethoxy-3,5-dinitrobenzamide Analogues

The synthesis of N-substituted analogues of this compound typically involves the coupling of a 2-ethoxy-3,5-dinitrobenzoyl chloride precursor with a diverse range of primary or secondary amines. This amidation reaction is a robust and versatile method for creating a library of derivatives with modifications at the amide nitrogen.

A representative synthetic pathway starts with the corresponding 2-ethoxy-3,5-dinitrobenzoic acid, which is converted to its more reactive acid chloride form using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-ethoxy-3,5-dinitrobenzoyl chloride is then reacted with a selected amine in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Advanced Analytical Methodologies for Dinitrobenzamide Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and quantitative analysis of dinitrobenzamide derivatives. Its high resolution and sensitivity allow for the separation of the main compound from impurities and degradation products.

In the analysis of dinitrobenzamide compounds, reversed-phase HPLC is commonly employed. The separation mechanism is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18 or C8) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). uomustansiriyah.edu.iq The presence of two nitro groups and an ethoxy group on the benzene (B151609) ring of "2-Ethoxy-3,5-dinitrobenzamide" imparts a specific polarity that dictates its retention behavior.

For compounds like dinitrobenzamides, which possess chromophores, Ultraviolet (UV) detection is a standard choice. mdpi.com The aromatic ring and nitro groups absorb UV radiation, allowing for sensitive detection and quantification. The selection of an appropriate wavelength is critical for maximizing sensitivity.

Furthermore, HPLC with chiral stationary phases (CSPs) is vital for separating enantiomers of dinitrobenzamide derivatives. capes.gov.brresearchgate.net For instance, π-acidic analytes, such as 3,5-dinitrobenzamide (B1662146) derivatives, can be effectively resolved using π-basic CSPs. capes.gov.br The choice of mobile phase and column temperature can be optimized to achieve baseline separation of stereoisomers. This is particularly relevant when the biological activity of a compound is stereospecific.

Table 1: Representative HPLC Conditions for Dinitrobenzamide Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (Reversed-Phase) or Chiral Stationary Phase (e.g., N-(2-naphthyl)alanine) | capes.gov.brresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | uomustansiriyah.edu.iq |

| Detector | UV-Vis or Photodiode Array (PDA) | mdpi.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min | michigan.gov |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | uni-regensburg.de |

| Application | Purity testing, impurity profiling, quantitative analysis, enantiomeric separation | capes.gov.brresearchgate.net |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. In the context of "this compound" research, GC is primarily used to identify and quantify volatile impurities, residual solvents from synthesis, or volatile decomposition products generated during thermal stress studies.

For analysis, the compound is typically dissolved in a suitable solvent and injected into the GC system. The high temperatures of the injection port and oven can sometimes lead to on-column decomposition of thermally labile compounds like nitroaromatics. Therefore, method development often requires careful optimization of the temperature program to prevent degradation while ensuring efficient separation. uni-regensburg.de

The choice of a capillary column is critical, with phases of varying polarity (e.g., 5% phenyl-methylpolysiloxane) being common. michigan.gov Detection is often performed using a Flame Ionization Detector (FID), which is sensitive to most organic compounds, or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds like dinitrobenzamides. michigan.gov For definitive identification of unknown volatile species, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. innovareacademics.in

Table 2: Typical GC Parameters for Analysis of Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | Capillary column (e.g., HP-5, DB-1) | michigan.govuni-regensburg.de |

| Carrier Gas | Helium or Nitrogen | uni-regensburg.de |

| Injector Temp. | 250 °C (Optimized to prevent degradation) | uni-regensburg.de |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) | uni-regensburg.de |

| Detector | FID, NPD, or Mass Spectrometer (MS) | michigan.govinnovareacademics.in |

| Application | Analysis of volatile impurities, residual solvents, and decomposition products | innovareacademics.in |

Capillary Electrophoresis (CE) for Separation and Analysis of Charged Species

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged molecules. longdom.org It utilizes a high voltage applied across a narrow-bore capillary filled with an electrolyte solution to separate analytes based on their charge-to-size ratio. sciex.com While "this compound" is a neutral molecule, this technique is highly relevant for analyzing its charged precursors, ionized derivatives, or degradation products that may possess acidic or basic functional groups.

The most common mode, Capillary Zone Electrophoresis (CZE), separates ions based on their electrophoretic mobility in a free solution. longdom.orgsciex.com The background electrolyte (BGE) composition and pH are critical parameters that control the charge of the analytes and the electroosmotic flow (EOF), which is the bulk flow of liquid in the capillary. mdpi.com By manipulating the BGE with additives like surfactants (in a technique called Micellar Electrokinetic Chromatography or MEKC), even neutral compounds can be separated based on their partitioning between the micelles and the surrounding buffer. whitman.edunih.gov

CE provides advantages of short analysis times, high separation efficiency, and extremely low consumption of samples and reagents, making it an attractive, eco-friendly analytical tool. mdpi.com

Table 3: General Capillary Electrophoresis Conditions

| Parameter | Condition | Source |

|---|---|---|

| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm length) | sciex.com |

| Background Electrolyte | Buffer solution (e.g., phosphate, borate) at a specific pH | sciex.commdpi.com |

| Voltage | 15 - 30 kV | sciex.com |

| Injection | Hydrodynamic or Electrokinetic | mdpi.com |

| Detector | UV-Vis (often at a fixed wavelength) | mdpi.com |

| Application | Separation of charged precursors, impurities, and ionized derivatives | longdom.orgnih.gov |

Thermal Gravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques are crucial for evaluating the stability and decomposition behavior of energetic materials like nitroaromatic compounds. researchgate.net Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) measures the difference in temperature between a sample and a reference as a function of temperature. rsc.orggoogle.com

When analyzing a compound like "this compound," TGA can reveal the onset temperature of decomposition and the number of decomposition steps through mass loss events. This information is vital for understanding the compound's thermal stability. For nitro-functionalized compounds, conducting the analysis under an inert nitrogen atmosphere is recommended to mitigate oxidative decomposition.

DTA/DSC complements TGA by indicating whether the mass loss events are endothermic (e.g., melting, evaporation) or exothermic (e.g., decomposition). google.com The combination of these techniques provides a comprehensive thermal profile, identifying melting points, decomposition temperatures, and the nature of the thermal events. nih.govresearchgate.net The kinetic parameters of thermal decomposition can also be determined from these analyses. csic.es

Table 4: Representative Thermal Analysis Data for Nitroaromatic Compounds

| Parameter | Observation | Significance | Source |

|---|---|---|---|

| TGA Onset Temp. | Temperature at which significant mass loss begins | Indicates the start of thermal decomposition | researchgate.net |

| TGA Mass Loss (%) | Percentage of mass lost in distinct steps | Correlates to the loss of specific molecular fragments | |

| DTA/DSC Peak | Endothermic or exothermic peaks | Identifies melting, boiling (endo), or decomposition (exo) events | google.comresearchgate.net |

| Heating Rate | Typically 5-20 °C/min | Affects the observed transition temperatures | rsc.org |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidative side reactions | rsc.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. ntu.edu.twicmol.es XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed. ntu.edu.tw

For "this compound," XPS can provide invaluable information about its surface chemistry. hifis.net By analyzing the high-resolution spectra of specific elements (C, O, N), one can determine their chemical environments. For example, the C1s spectrum can be deconvoluted to identify carbons in the aromatic ring, the ethoxy group, and the amide group. The N1s spectrum is particularly informative for distinguishing between the nitrogen in the amide group and the nitrogen in the two nitro (NO₂) groups, which will have different binding energies due to their different oxidation states. acs.orgaps.org Similarly, the O1s spectrum can differentiate between the oxygen atoms in the carbonyl group, the ethoxy group, and the nitro groups. acs.org This level of detail is critical for confirming the chemical structure at the surface and for studying surface modifications or degradation.

Table 5: Expected Binding Energies (eV) for Functional Groups in Dinitrobenzamide Compounds

| Core Level | Functional Group | Expected Binding Energy (eV) Range | Source |

|---|---|---|---|

| C1s | C-C / C-H (aromatic) | ~284.8 | acs.org |

| C-O (ethoxy) / C-N (amide) | ~286.0 - 286.5 | acs.org | |

| C=O (amide) | ~288.0 - 288.5 | acs.org | |

| N1s | -NH₂ (amide) | ~399.0 - 400.0 | acs.org |

| -NO₂ (nitro) | ~405.0 - 406.0 | acs.org | |

| O1s | C=O (carbonyl) / C-O (ethoxy) | ~531.5 - 532.5 | acs.org |

Future Directions in 2 Ethoxy 3,5 Dinitrobenzamide Research

Development of Novel Synthetic Routes with Improved Efficiency

The classical synthesis of benzamides often involves the reaction of a carboxylic acid or its activated derivative with an amine. For dinitrobenzamides, this typically starts with 3,5-dinitrobenzoic acid. preprints.orgmdpi.comresearchgate.net Future research will focus on developing novel synthetic routes that offer higher efficiency, use milder conditions, and reduce waste.

Key areas of exploration include:

Catalyst Development: The use of advanced catalysts can significantly improve reaction rates and yields. Ruthenium-based catalysts, for instance, have shown great promise in C-H bond functionalization, which could offer new pathways to synthesize substituted benzamides under milder conditions. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety for nitration reactions, and easier scalability compared to traditional batch processing.

Green Chemistry Approaches: Future syntheses will increasingly prioritize environmentally friendly methods. This includes the use of greener solvents, reducing the number of synthetic steps, and employing catalysts that can be easily recovered and reused. For example, replacing hazardous reagents like thionyl chloride with greener activating agents is a key goal. researchgate.net

Exploration of Unconventional Reaction Pathways and Catalysis

Moving beyond traditional synthetic methods, the exploration of unconventional reaction pathways is a key frontier. This involves harnessing novel chemical and biological catalysts to achieve transformations that are difficult or impossible with standard techniques.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions. Metallaphotoredox catalysis, for example, provides a powerful tool for the functionalization of C-H bonds under mild conditions, opening up new avenues for creating complex dinitrobenzamide derivatives. nih.govrsc.org

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity. Nitroreductases, for instance, are enzymes that can reduce nitro groups under specific conditions. aacrjournals.org Future research could explore using engineered enzymes to selectively modify the nitro groups of 2-Ethoxy-3,5-dinitrobenzamide or to catalyze its synthesis, offering a highly specific and environmentally benign manufacturing process. researchgate.net Some flavoproteins are capable of mediating unusual reactions, including the reduction of activated aromatics. rsc.org

Phase-Transfer Catalysis (PTC): PTC facilitates reactions between reagents in different phases (e.g., a water-soluble salt and an organic-soluble substrate). This can accelerate reaction rates and allow the use of a wider range of starting materials and solvents, potentially simplifying the synthesis of this compound and its analogs. nih.gov

Advanced Computational Modeling for Complex Reactivity Prediction

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, saving significant time and resources in the lab. researchgate.net For a molecule like this compound, with its multiple reactive sites, computational models are invaluable.